molecular formula C9H8BrClN4 B13556247 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1h-pyrazol-3-amine

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1h-pyrazol-3-amine

Katalognummer: B13556247
Molekulargewicht: 287.54 g/mol
InChI-Schlüssel: AUQRHNGKXMWKSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both bromine and chlorine substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and 4-bromo-1H-pyrazole.

    Formation of Intermediate: The 3-chloropyridine is first reacted with a suitable reagent to introduce a methyl group at the 4-position, forming 3-chloropyridin-4-ylmethyl.

    Coupling Reaction: The intermediate is then coupled with 4-bromo-1H-pyrazole under appropriate conditions, such as using a base and a coupling agent, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler analog without the chloropyridinylmethyl group.

    3-Chloropyridine: A related compound lacking the pyrazole moiety.

    1-((3-Chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine: A similar compound without the bromine substituent.

Uniqueness

4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct advantages in terms of binding affinity and specificity in medicinal chemistry applications.

Eigenschaften

Molekularformel

C9H8BrClN4

Molekulargewicht

287.54 g/mol

IUPAC-Name

4-bromo-1-[(3-chloropyridin-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H8BrClN4/c10-7-5-15(14-9(7)12)4-6-1-2-13-3-8(6)11/h1-3,5H,4H2,(H2,12,14)

InChI-Schlüssel

AUQRHNGKXMWKSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1CN2C=C(C(=N2)N)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.